Tetrapotassium ferrocyanide
Overview
Description
Tetrapotassium ferrocyanide, also known as Potassium hexacyanoferrate(II), is the inorganic compound with the formula K4[Fe(CN)6]·3H2O. It is the potassium salt of the coordination complex [Fe(CN)6]4− .
Synthesis Analysis
Historically, Tetrapotassium ferrocyanide was produced by reacting Prussian blue (iron (III) ferrocyanide) with potassium hydroxide . Modern production involves the reaction of hydrogen cyanide, iron (II) chloride, and calcium hydroxide, which affords Ca2[Fe(CN)6]·11H2O. This solution is then treated with potassium salts to precipitate the mixed calcium-potassium salt CaK2[Fe(CN)6], which in turn is treated with potassium carbonate to give the tetrapotassium salt .Molecular Structure Analysis
The polymer consists of octahedral [Fe(CN)6]4− centers crosslinked with K+ ions that are bound to the CN ligands . The molecular formula is C6FeK4N6+4 and the molecular weight is 368.346 .Chemical Reactions Analysis
Potassium ferrocyanide can undergo several chemical reactions. For instance, treatment with nitric acid gives H2[Fe(NO)(CN)5]. After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized . Upon treatment with chlorine gas, potassium ferrocyanide converts to potassium ferricyanide .Physical And Chemical Properties Analysis
Tetrapotassium ferrocyanide forms lemon-yellow monoclinic crystals . The molecular formula is C6FeK4N6+4 and the molecular weight is 368.346 .Scientific Research Applications
-
Toxicity and Antidotal Treatment
- Field : Medical Research
- Application : Tetrapotassium ferrocyanide, also known as ferric (III) hexacyanoferrate (II) or Prussian blue insoluble (PB), is used in the treatment of thallium poisoning . It enhances the elimination of radioactive or non-radioactive caesium/thallium (Cs (I)/Tl (I)) from the body .
- Method : PB-1 and PB-2, synthesized versions of PB, were evaluated for acute and sub-acute oral toxicity in rats according to OECD guidelines . They were administered orally to rats for the removal of Tl (I) .
- Results : No significant changes were observed in treatment groups compared to the control group of acute and sub-acute oral toxicity studies . A significant increase in Tl (I) removal was observed when PB-1 and PB-2 were administered orally to rats in comparison to no treatment group .
-
Electron Microscopy Fixation
- Field : Cell Biology
- Application : Tetrapotassium ferrocyanide is used in the ferrocyanide-reduced osmium method for detecting autophagosome-related structures in cultured mammalian cells .
- Method : The fixation procedures involve using ferrocyanide-reduced osmium for Correlative Light-Electron Microscopy (CLEM) and aldehyde/OsO4 mixture for detecting omegasome structures and isolation membrane-associated tubules (IMATs) .
- Results : The ferrocyanide-reduced osmium method has been known to well preserve autophagic isolation membranes in electron microscopy .
-
Anticaking Agent
- Field : Food Industry
- Application : Tetrapotassium ferrocyanide is widely used as an anticaking agent for both road salt and table salt .
- Method : It is added by spraying and a very low usage can have a good anti-caking effect .
- Results : The use of Tetrapotassium ferrocyanide as an anticaking agent has been found to be effective in improving the fluidity or free-flowing of the salt, and avoid the problem of agglomeration .
-
Purification of Tin and Separation of Copper from Molybdenum Ores
Safety And Hazards
properties
IUPAC Name |
tetrapotassium;iron(6+);hexacyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+6;4*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDBHOZBRXWRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeK4N6+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrapotassium ferrocyanide | |
CAS RN |
13943-58-3 | |
Record name | Potassium ferrocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013943583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.